molecular formula C22H30N4O3S B2741612 N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide CAS No. 1049525-66-7

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2741612
CAS No.: 1049525-66-7
M. Wt: 430.57
InChI Key: CDXQNYQZXFOXPH-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety, a sulfamoyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylpiperazine with a suitable alkylating agent to introduce the propyl group.

    Introduction of the sulfamoyl group: The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds, such as:

Biological Activity

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide, with the CAS number 1049525-66-7, is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a sulfamoyl group and a piperazine moiety, which are known to enhance pharmacological properties. The following sections detail the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on diverse research findings.

The molecular formula of this compound is C22H30N4O3S, with a molecular weight of 430.6 g/mol. The structure features a piperazine ring that is crucial for its biological activity, particularly in central nervous system (CNS) interactions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that create the desired sulfamoyl and piperazine functionalities. Research has shown that modifications to the piperazine ring can significantly influence the biological activity of derivatives. For instance, studies have indicated that increasing lipophilicity enhances antimicrobial activity against various strains of Mycobacterium tuberculosis, emphasizing the importance of structural modifications in drug design .

Anticonvulsant Activity

In animal models, derivatives of this compound have been evaluated for their anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protection in maximal electroshock (MES) tests, indicating their potential as antiepileptic drugs. The results showed that compounds with higher lipophilicity tended to have delayed but prolonged anticonvulsant effects .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties, particularly against mycobacterial strains. Enhanced activity was noted for specific structural modifications, reinforcing the role of the piperazine moiety in improving bioactivity against pathogens . Table 1 summarizes key findings from studies on antimicrobial activity.

Compound VariantActivity Against MtbLipophilicity (log P)Observations
Original CompoundModerate2.5Effective against resistant strains
Modified Variant 1High3.0Increased efficacy observed
Modified Variant 2Low1.8Less effective than original

Receptor Binding Affinity

Research has indicated that this compound exhibits binding affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This affinity suggests potential applications in treating psychiatric disorders . The binding characteristics are summarized in Table 2.

Receptor TypeBinding Affinity (Ki, nM)Selectivity
D257.7Moderate
D31.21High

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Epilepsy Treatment : A study involving animal models demonstrated significant anticonvulsant effects when administered at specific doses, showcasing its potential as a treatment for epilepsy .
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives with enhanced lipophilicity showed superior activity against mycobacterial infections compared to standard treatments .

Properties

IUPAC Name

N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-18-17-20(24-19(2)27)9-10-22(18)30(28,29)23-11-6-12-25-13-15-26(16-14-25)21-7-4-3-5-8-21/h3-5,7-10,17,23H,6,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXQNYQZXFOXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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